molecular formula C10H11BrO B8335738 4-Bromo-1-methoxyindane

4-Bromo-1-methoxyindane

Cat. No. B8335738
M. Wt: 227.10 g/mol
InChI Key: FWWOHHXRSHEOFD-UHFFFAOYSA-N
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Patent
US07763562B2

Procedure details

To a solution of 100 g (0.474 mol) of 4-bromo-1-indanone in 530 ml of THF-methanol (2:1, vol.), 26.8 g (0.709 mol) of NaBH4 was added in small portions at vigorous stirring for 1.5 hours at 5° C. This mixture was stirred at room temperature for 12 hours and then added to 1 L of cold water. The hydrogenation product was extracted with 4×200 ml of dichloromethane, and the combined extract was evaporated to dryness. To 108 g (1.93 mol) of KOH in 700 ml of DMSO, 135 g (59.2 ml, 0.948 mol) MeI, and a solution of crude 4-bromoindan-1-ol in 300 ml of DMSO were added. This mixture was stirred for 2 hours at ambient temperature; then, 67.2 g (29.5 ml, 0.473 mol) of MeI was added, and the mixture was additionally stirred for 2 hours. The resulting mixture was added to 2 L of cold water. The crude product was extracted with 5×200 ml of dichloromethane. The combined extract was dried over Na2SO4 and, then, evaporated to dryness. Fractional distillation gave 4-bromo-1-methoxyindane, b.p. 94° C./2 mm Hg. Yield, 100 g (93%) of a colorless oil.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
26.8 g
Type
reactant
Reaction Step Three
Name
THF methanol
Quantity
530 mL
Type
solvent
Reaction Step Three
Name
Quantity
108 g
Type
reactant
Reaction Step Four
Name
Quantity
59.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
29.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11].[BH4-].[Na+].[OH-].[K+].CI.Br[C:19]1C=CC=C2C=1CCC2O>C1COCC1.CO.CS(C)=O.O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[O:11][CH3:19] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1)=O
Name
Quantity
26.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF methanol
Quantity
530 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
59.2 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1)O
Name
Quantity
700 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
29.5 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
at vigorous stirring for 1.5 hours at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The hydrogenation product was extracted with 4×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
STIRRING
Type
STIRRING
Details
This mixture was stirred for 2 hours at ambient temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was additionally stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with 5×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C2CCC(C2=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.